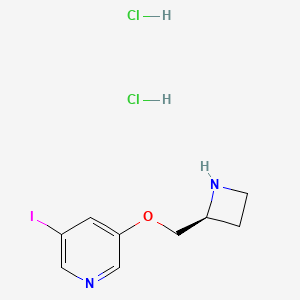

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure de 5-iodo-A-85380 est un agoniste hautement puissant et sélectif des récepteurs nicotiniques de l'acétylcholine, en particulier des sous-types α4β2 et α6β2 . Ce composé est connu pour sa forte affinité et sa sélectivité, ce qui en fait un outil précieux en recherche neuroscientifique, en particulier dans les études relatives à la neuroprotection et à la neurotoxicité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dihydrochlorure de 5-iodo-A-85380 implique plusieurs étapes, à commencer par la préparation de la 3-(2-azétidinylméthoxy)-5-iodopyridine. Cet intermédiaire est ensuite converti en forme de sel de dihydrochlorure. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de réactifs tels que l'iode et l'azétidine .

Méthodes de production industrielle

Bien que les méthodes de production industrielles spécifiques ne soient pas largement documentées, la synthèse suit probablement des voies similaires à la préparation en laboratoire, avec des optimisations pour l'échelle, le rendement et la pureté. Les méthodes industrielles impliqueraient également des mesures de contrôle qualité strictes pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de 5-iodo-A-85380 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure du composé, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'atome d'iode, conduisant potentiellement à différents analogues.

Substitution : Les réactions de substitution halogénée peuvent être utilisées pour remplacer l'atome d'iode par d'autres halogènes ou groupes fonctionnels.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore ou le brome. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues halogénés .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is C9H13Cl2IN2O. It features a pyridine ring with an azetidine-derived methoxy group and an iodine atom, which contribute to its unique pharmacological profile. The compound primarily acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), specifically influencing the α4β2 and α6β2 subtypes. This interaction modulates neurotransmission, impacting the release of neurotransmitters such as dopamine and acetylcholine.

Neuroscience

This compound is extensively used in neuroscience research to study nAChRs' role in neuroprotection and neurotoxicity. Its high selectivity for α4β2 and α6β2 subtypes makes it a valuable tool for understanding the mechanisms underlying various neurological disorders, including Alzheimer's disease and schizophrenia .

Pharmacology

The compound is employed in developing drugs targeting nAChRs for conditions such as pain management, smoking addiction, and mental health disorders. For instance, it has been investigated as a potential antidepressant due to its ability to modulate neurotransmitter systems involved in mood regulation .

Biochemistry

In biochemistry, this compound is utilized in receptor binding studies to elucidate ligand-receptor interactions. Its binding affinity allows researchers to explore the structural dynamics of nAChRs and their role in cellular signaling pathways .

Antidepressant Development

Recent studies have highlighted the potential of this compound as an adjunctive therapy for major depressive disorder (MDD). In preclinical trials, this compound demonstrated superior safety profiles and efficacy compared to traditional antidepressants when tested in animal models .

Imaging Studies

The iodinated analog of this compound has been explored as a SPECT tracer for imaging α4β2 nAChRs in vivo. These studies aim to quantify receptor availability in the brain, providing insights into neurodegenerative diseases and tobacco dependence .

Mécanisme D'action

5-Iodo-A-85380 dihydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2 and α6β2 subtypes . This binding increases the influx of extracellular calcium ions in neurons, which can have neuroprotective effects against glutamate-induced neurotoxicity . The compound’s high affinity for these receptors makes it a valuable tool for studying their function and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Composés similaires

(-)-Cytisine : Un autre agoniste des récepteurs nicotiniques ayant une forte affinité pour les récepteurs α4β2.

Dihydrochlorure de GTS-21 : Un agoniste sélectif des récepteurs nicotiniques α7.

NS1738 : Un modulateur allostérique positif des récepteurs nicotiniques α7.

Unicité

Le dihydrochlorure de 5-iodo-A-85380 est unique en raison de sa sélectivité et de son affinité exceptionnellement élevées pour les récepteurs nicotiniques de l'acétylcholine α4β2 et α6β2 . Cela le rend particulièrement utile pour étudier ces sous-types de récepteurs spécifiques et leur rôle dans divers processus physiologiques et pathologiques .

Activité Biologique

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, also referred to as 5-Iodo-A-85380 dihydrochloride, is a compound of significant interest in neuropharmacology due to its potent biological activity as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and applications in research.

Chemical Structure and Properties

The molecular formula of this compound is C9H13Cl2IN2O. The compound features a pyridine ring substituted with an azetidine-derived methoxy group and an iodine atom. These structural components contribute to its unique pharmacological profile.

This compound primarily functions as an antagonist at nAChRs, particularly influencing the α4β2 and α6β2 subtypes. The binding of this compound to these receptors inhibits neurotransmission, which is crucial in various neurobiological processes. The mechanism involves the modulation of ion flux across neuronal membranes, impacting the release of neurotransmitters such as dopamine and acetylcholine.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Iodo-A-85380 dihydrochloride | Iodinated pyridine with different side chains | Acetylcholine antagonist |

| 3-(Azetidin-2-yloxy)-5-iodopyridine | Similar structure without methoxy group | Different receptor interaction profile |

| 3-(Pyridin-3-yloxy)-5-bromopyridine | Brominated variant | Varies in receptor selectivity |

This table illustrates how this compound stands out due to its specific interactions with nAChRs, a feature attributed to its azetidine and methoxy substitutions.

Neuropharmacological Research

The compound has been extensively studied for its role in neuropharmacology. Its ability to selectively bind to nAChRs makes it a valuable tool for investigating conditions such as:

- Neurodegenerative Diseases : Research indicates that modulation of nAChRs can influence neuroprotective mechanisms, potentially offering therapeutic avenues for diseases like Alzheimer's.

- Addiction Studies : Given the involvement of nAChRs in reward pathways, this compound is utilized in studying smoking addiction and other substance use disorders.

Case Studies

- Impact on Neurotransmitter Release : A study investigated how this compound affects neurotransmitter release in the presence of β-amyloid (Aβ), a peptide associated with Alzheimer's disease. It was found that Aβ did not modulate glycine release evoked by the compound, indicating a complex interplay between cholinergic signaling and amyloid pathology.

- Receptor Binding Studies : In receptor binding assays, this compound demonstrated high selectivity for α4β2 nAChRs compared to other subtypes, underscoring its potential for targeted therapeutic applications .

Synthesis and Production

The synthesis of this compound involves several steps, typically starting from simpler precursor compounds. The process requires careful control of reaction conditions to achieve high purity and yield. While detailed industrial production methods are not widely documented, laboratory synthesis often employs organic solvents and reagents such as iodine and azetidine .

Propriétés

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217837-17-6 | |

| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-Iodo-A-85380 dihydrochloride in the nervous system?

A1: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist for α4β2 nAChRs [2, 3]. These receptors are ligand-gated ion channels that, upon activation by agonists like 5-Iodo-A-85380 dihydrochloride, undergo a conformational change, allowing the influx of cations, primarily sodium and calcium, into the neuron. This influx depolarizes the neuronal membrane, potentially leading to the release of various neurotransmitters.

Q2: The studies mention that β-amyloid (Aβ) can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release. Can you elaborate on this interaction?

A2: Studies have shown that Aβ, a peptide implicated in Alzheimer's disease, can significantly impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in the hippocampus [1, 2]. Specifically, Aβ was found to be ineffective in modulating the release of glycine evoked by 5-Iodo-A-85380 dihydrochloride, suggesting that Aβ does not directly interact with α4β2 nAChRs [2]. This highlights the complex interplay between Aβ and cholinergic signaling pathways, potentially contributing to the cognitive impairments observed in Alzheimer's disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.